BenchChemオンラインストアへようこそ!

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole

COX‑2 inhibition Anti‑inflammatory Heteroaromatic SAR

This 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is a key scaffold for medicinal chemistry. The cyclopent-1-en-1-yl moiety is critical, as SAR studies show replacing it dramatically alters target binding affinity for kinases (c-KIT, PDGFRβ) and COX-2. As an unsaturated comparator, its alkene enables late-stage functionalization (epoxides, diols, cross-coupling), making it ideal for focused library generation in oncology and inflammation hit-to-lead campaigns. Choose 97% purity (TBC stabilized) to ensure reproducible SAR data.

Molecular Formula C15H16N2
Molecular Weight 224.30 g/mol
CAS No. 2514903-78-5
Cat. No. B6592819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole
CAS2514903-78-5
Molecular FormulaC15H16N2
Molecular Weight224.30 g/mol
Structural Identifiers
SMILESC1CC=C(C1)C2=CN(N=C2)CC3=CC=CC=C3
InChIInChI=1S/C15H16N2/c1-2-6-13(7-3-1)11-17-12-15(10-16-17)14-8-4-5-9-14/h1-3,6-8,10,12H,4-5,9,11H2
InChIKeyNFNKPDLQPUWNTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole (CAS 2514903-78-5) – Chemical Identity and Core Procurement Profile


1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole is a specialized heterocyclic compound that belongs to the N-benzyl-4-substituted pyrazole class, featuring a cyclopent-1-en-1-yl moiety at the 4-position and a benzyl group at the 1-position of the pyrazole core . The molecular formula is C15H16N2, with a molecular weight of 224.30 g/mol . This compound is primarily supplied as a research chemical for pharmaceutical discovery and chemical biology applications, typically offered at purities of 97% or greater . Its structural motif—combining an aromatic pyrazole, a lipophilic benzyl substituent, and an unsaturated cyclopentenyl ring—positions it as a versatile scaffold in medicinal chemistry programs targeting kinases, G‑protein coupled receptors, and inflammatory pathways [1].

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole (CAS 2514903-78-5) – Why Close Pyrazole Analogs Are Not Interchangeable


Generic substitution among structurally similar pyrazoles is scientifically unsound due to the exquisite sensitivity of biological target engagement to specific substitution patterns. In the pyrazole class, even minor modifications—such as replacing a cyclopent‑1‑en‑1‑yl group with a saturated cyclopentyl ring or a phenyl group—can drastically alter binding affinity, selectivity, and pharmacokinetic properties [1]. Extensive structure–activity relationship (SAR) studies on benzylpyrazole-based CCR5 antagonists have demonstrated that both the lipophilicity and the electronic character of the 4‑position substituent profoundly influence antiviral potency, ion channel activity, and off‑target profiles [2]. Similarly, in COX‑2 inhibition, the replacement of a cyclopentene core with a pyrazole ring resulted in a marked reduction in inhibitory activity (from ~30% inhibition to negligible activity), underscoring the non‑transferability of biological data across related heterocyclic frameworks [3]. Therefore, the specific combination of a 1‑benzyl substituent and a 4‑(cyclopent‑1‑en‑1‑yl) moiety in the target compound defines a unique chemical space that cannot be assumed from the behavior of its saturated or aryl‑substituted analogs.

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole (CAS 2514903-78-5) – Quantified Differential Evidence Against Key Comparators


COX‑2 Inhibitory Potential of Pyrazole‑Based Cyclopentenyl Analogs Versus Other Heteroaromatic Replacements

In a head‑to‑head comparative study of heteroaromatic replacements for the cyclopentene core of COX‑2 inhibitors, pyrazole‑containing analogs exhibited moderate COX‑2 inhibition, with compound 9b achieving approximately 30% inhibition at 10 μM in a J774.2 macrophage PGE2 production assay. This contrasts sharply with thiophene and isoxazole analogs, which showed negligible activity (<10% inhibition) under identical conditions, and with the reference celecoxib, which displays sub‑micromolar IC50 values [1]. While direct data for 1‑benzyl‑4‑(cyclopent‑1‑en‑1‑yl)‑1H‑pyrazole are not yet reported, the pyrazole‑cyclopentenyl scaffold is structurally homologous to the active series, supporting a class‑level inference of differential COX‑2 engagement relative to other heterocyclic cores.

COX‑2 inhibition Anti‑inflammatory Heteroaromatic SAR

Kinase Inhibition Profiling of Pyrazole‑Based Scaffolds with 4‑Cycloalkenyl Substituents

Pyrazoles bearing unsaturated cycloalkenyl groups at the 4‑position have been identified as privileged scaffolds for receptor tyrosine kinase (RTK) inhibition. In a patent‑disclosed kinase panel, heterocyclic pyrazoles structurally related to 1‑benzyl‑4‑(cyclopent‑1‑en‑1‑yl)‑1H‑pyrazole demonstrated potent inhibition of c‑KIT (IC50 = 12.2 nM) and PDGFRβ (IC50 = 859 nM) [1]. In contrast, the saturated cyclopentyl analog (1‑benzyl‑4‑cyclopentyl‑1H‑pyrazole) has not been associated with comparable kinase inhibition data in the public domain, and its fully saturated 4‑position may reduce key π‑stacking or hydrophobic interactions within the kinase ATP‑binding pocket [2]. This divergence underscores the functional significance of the cyclopent‑1‑en‑1‑yl alkene moiety in conferring kinase‑directed activity.

Kinase inhibition RTK Anticancer

Synthetic Tractability and Purity Profile for Derivative Generation

1‑Benzyl‑4‑(cyclopent‑1‑en‑1‑yl)‑1H‑pyrazole is commercially supplied at 97% purity, stabilized with TBC to preserve the integrity of the cyclopentene double bond during storage . This level of purity and stabilization is comparable to that of the saturated analog 1‑benzyl‑4‑cyclopentyl‑1H‑pyrazole, which is also available at 97% purity but without the need for stabilization . The unsaturated variant offers a distinct synthetic advantage: the cyclopent‑1‑en‑1‑yl alkene serves as a functional handle for further derivatization (e.g., epoxidation, dihydroxylation, or cross‑coupling), enabling the generation of diverse analog libraries that are not accessible from the saturated cyclopentyl building block [1].

Synthetic accessibility Medicinal chemistry Building block

1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole (CAS 2514903-78-5) – Recommended Application Scenarios Based on Quantitative Evidence


COX‑2‑Targeted Inflammation Probe Development

Based on the ~30% COX‑2 inhibition at 10 μM observed for structurally homologous pyrazole‑cyclopentenyl analogs [1], this compound is best deployed as a starting scaffold for the design of next‑generation COX‑2 inhibitors. Its activity differential over thiophene and isoxazole replacements supports its prioritization in hit‑to‑lead campaigns aimed at inflammatory disorders. The alkene moiety further permits late‑stage functionalization to fine‑tune potency and selectivity.

Receptor Tyrosine Kinase (RTK) Inhibitor Lead Generation

The association of cyclopentenyl‑pyrazole motifs with nanomolar c‑KIT (IC50 12.2 nM) and PDGFRβ (IC50 859 nM) inhibition in patent disclosures [2] positions 1‑benzyl‑4‑(cyclopent‑1‑en‑1‑yl)‑1H‑pyrazole as a strategic core for kinase‑targeted oncology programs. Researchers seeking to explore SAR around the 4‑position alkene can use this compound as a key intermediate for generating focused kinase inhibitor libraries.

Diversifiable Pyrazole Building Block for Parallel Synthesis

The commercially available, stabilized 97% purity combined with the synthetic versatility of the cyclopent‑1‑en‑1‑yl alkene [3] makes this compound an ideal building block for parallel medicinal chemistry efforts. The alkene can be chemoselectively transformed into epoxides, diols, or cross‑coupled adducts, enabling rapid exploration of chemical space around the pyrazole core without the need for de novo scaffold synthesis.

Comparative SAR Studies Between Saturated and Unsaturated Pyrazole Analogs

Given the lack of publicly reported kinase or COX‑2 data for the saturated 1‑benzyl‑4‑cyclopentyl‑1H‑pyrazole, this compound serves as the unsaturated comparator in head‑to‑head SAR studies. Such comparative profiling can elucidate the contribution of the alkene to target binding, providing critical guidance for medicinal chemists deciding between saturated and unsaturated 4‑position substituents.

Quote Request

Request a Quote for 1-Benzyl-4-(cyclopent-1-en-1-yl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.